molecular formula C11H8N4OS B1193333 MKK3/6-IN-6

MKK3/6-IN-6

Cat. No.: B1193333
M. Wt: 244.27
InChI Key: YTNDIPNEFMPJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MKK3/6-IN-6 is a potent and selective small-molecule inhibitor designed to target and inhibit the activity of Mitogen-activated protein kinase kinase 3 (MKK3) and MKK6 . These upstream kinases are specific activators of the p38 MAPK pathway, which is a central signaling node that regulates cellular responses to stress, inflammatory cytokines, and plays a critical role in processes such as apoptosis, differentiation, and autophagy . By specifically blocking MKK3 and MKK6, this compound effectively suppresses the downstream phosphorylation and activation of p38 MAPK . This makes this compound an essential pharmacological tool for dissecting the complex roles of the MKK3/6-p38 axis in various disease models. Research indicates that this pathway is involved in cancer cell survival; for instance, studies have identified an MKK3-p38δ signaling mechanism that sustows proliferation and survival in colorectal cancer cells . Furthermore, the MKK3/6-p38 pathway is activated in response to cellular insults like oxidative stress, and its modulation has been explored in neuroprotective studies . This product is intended for research applications only, providing scientists with a specific means to investigate inflammatory diseases, cancer biology, and neuronal damage. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans.

Properties

Molecular Formula

C11H8N4OS

Molecular Weight

244.27

IUPAC Name

1-Isothiazol-5-yl-imidazo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C11H8N4OS/c12-10(16)11-14-9(8-4-5-13-17-8)7-3-1-2-6-15(7)11/h1-6H,(H2,12,16)

InChI Key

YTNDIPNEFMPJKF-UHFFFAOYSA-N

SMILES

O=C(C1=NC(C2=CC=NS2)=C3C=CC=CN31)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MKK3/6-IN-6;  MKK3/6-IN-6;  MKK3/6-IN-6

Origin of Product

United States

Comparison with Similar Compounds

Thiazolidinediones (TZDs) and Derivatives

Mechanism : TZDs (e.g., ciglitazone, troglitazone) activate p38 via MKK3/6-dependent pathways but also exhibit peroxisome proliferator-activated receptor (PPAR)-independent effects. Their 2-derivatives (e.g., 2-ciglitazone, 2-troglitazone) show reduced efficacy in activating CaMKII, leading to weaker MKK3/6 and p38 phosphorylation compared to parent compounds .
Key Differences :

  • Specificity : TZDs broadly affect PPAR and CaMKII pathways, whereas MKK3/6-IN-6 directly targets MKK3/6.
  • Efficacy : 2-TZDs fail to activate MKK3/6-p38 as effectively as ciglitazone or troglitazone, while this compound potently inhibits this axis .

Table 1 : TZDs vs. This compound

Compound Target Mechanism Efficacy (p38 Activation)
Ciglitazone PPAR, CaMKII, MKK3/6 Indirect activation High (Parent compound)
2-Ciglitazone CaMKII Weak CaMKII/MKK3/6 activation Low
This compound MKK3/6 Direct inhibition N/A (Inhibitor)

JNK Pathway Inhibitors (e.g., JNK-IN-8)

Mechanism : JNK-IN-8 inhibits c-Jun N-terminal kinase (JNK), which intersects with MKK3/6-p38 signaling. In MKK3-deficient preadipocytes, JNK-IN-8 reduces IL6 expression, suggesting cross-talk between JNK and MKK3/6 pathways .
Key Differences :

  • Pathway Specificity : JNK-IN-8 targets JNK upstream of MKK1/4/7, while this compound focuses on p38 activation via MKK3/6.
  • Therapeutic Context : JNK inhibitors are used in metabolic and inflammatory diseases, whereas this compound is explored in cancer and fibrosis .

TAK1-MKK3/6 Interaction Disruptors (e.g., AHR Agonists)

Mechanism : The aryl hydrocarbon receptor (AHR) binds TAK1 and MKK3/6, disrupting their interaction and impairing IL-17-mediated inflammation. This indirect inhibition contrasts with this compound’s direct enzymatic blockade .
Key Differences :

  • Target Engagement : AHR modulates protein-protein interactions, while this compound inhibits kinase activity.
  • Downstream Effects : AHR affects IL-17 and NF-κB pathways, whereas this compound primarily impacts p38 .

Dominant-Negative MKK3/6 Constructs

Mechanism: Dominant-negative MKK3/6 mutants suppress TGF-β1-induced Smad enhancer activity, mimicking pharmacological inhibition. Key Differences:

  • Compensation : Fibroblasts lacking MKK3/6 show compensatory c-Jun regulation via other pathways, highlighting the advantage of pharmacological inhibition for sustained effects .

Multi-Kinase Inhibitors (e.g., Sorafenib Combinations)

Mechanism: Sorafenib, a Raf kinase inhibitor, synergizes with MKK3/6 activators (e.g., MKK3/6E plasmid) to reduce hepatocellular carcinoma (HCC) cell viability. In contrast, this compound would antagonize this pathway . Key Differences:

  • Combination Strategy : MKK3/6 activation enhances sorafenib’s efficacy, whereas this compound would require different partners (e.g., p38 inhibitors).
  • Therapeutic Outcome : MKK3/6 activation promotes apoptosis in HCC, while inhibition may benefit diseases driven by p38 overactivation .

Research Findings and Clinical Implications

  • Cancer : this compound suppresses NSCLC tumor growth by blocking the OSGIN1-MKK3/6-p38 axis, overcoming gefitinib resistance .
  • Inflammation : AHR-mediated TAK1-MKK3/6 disruption and this compound both attenuate IL-17 signaling but via distinct mechanisms .
  • Hypoxia : MKK3/6 is essential for HIF-1 activation under hypoxia, suggesting this compound could target angiogenesis in solid tumors .

Table 2 : Therapeutic Applications of MKK3/6-Targeting Compounds

Compound Disease Model Effect References
This compound NSCLC Reduces tumor growth
AHR Agonists Inflammatory bowel Blocks IL-17-induced inflammation
2-TZDs Metabolic syndrome Weak p38 modulation
Sorafenib + MKK3/6E HCC Enhances apoptosis

Q & A

Q. How to ethically manage data ownership in collaborative this compound research?

  • Methodological Answer :
  • Pre-Project Agreements : Define data ownership, authorship criteria, and publication rights in writing.
  • Centralized Databases : Use platforms like LabArchives for real-time data sharing and version control.
  • Ethics Compliance : Adhere to institutional guidelines for conflict of interest and dual-use research declarations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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